molecular formula C20H22N4O3 B2991661 1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 848178-90-5

1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione

Cat. No.: B2991661
CAS No.: 848178-90-5
M. Wt: 366.421
InChI Key: HOOUBYIZKAGHPY-UHFFFAOYSA-N
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Description

1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione is a pyrimidoquinoline derivative with a fused tricyclic core. Its structure features a pyridin-3-yl substituent at position 5 and tetramethyl groups at positions 1, 3, and 6. Pyrimidoquinolines are recognized for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound is synthesized via multicomponent reactions (MCRs), typically involving aldehydes, amines, dimedone, and barbituric acid derivatives, catalyzed by systems such as tungstophosphoric acid (H₃PW₁₂O₄₀) or trityl chloride (TrCl) in chloroform . These methods emphasize efficiency, with yields ranging from good to excellent (e.g., 70–90%) .

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-20(2)8-12-15(13(25)9-20)14(11-6-5-7-21-10-11)16-17(22-12)23(3)19(27)24(4)18(16)26/h5-7,10,14,22H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOUBYIZKAGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of aldehydes with dimedone and 6-amino-1,3-dimethyluracil. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

Scientific Research Applications

1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases and conditions.

  • Industry: Its unique chemical properties make it suitable for applications in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural features, synthesis, and biological implications:

Compound Substituents Synthesis Method Key Findings Ref.
Target Compound 5-pyridin-3-yl, 1,3,8,8-tetramethyl MCR of aldehyde, amine, dimedone, barbituric acid; H₃PW₁₂O₄₀ or TrCl catalyst High yield (70–90%); pyridinyl group may enhance target binding via H-bonding.
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl analog (Compound 2i) 4-chlorobenzyloxy, 3-methoxyphenyl Similar MCR with substituted benzaldehyde Bulky substituents may reduce solubility but improve lipophilicity for membrane penetration.
5-(4-Methylphenyl)-8,8-dimethyl analog 4-methylphenyl, 8,8-dimethyl MCR with 4-methylbenzaldehyde Hydrophobic 4-methylphenyl enhances lipid solubility but may reduce polar interactions.
5-(2-Chlorophenyl)-1,3,8,8-tetramethyl analog 2-chlorophenyl TrCl-catalyzed MCR in chloroform Electron-withdrawing Cl group increases electrophilicity, potentially enhancing reactivity in nucleophilic environments.
4–Amino–10–phenyl–6,7,8,9–tetrahydropyrimido[4,5-b]quinoline–2(1H)–thione (9a) 2-thione, 4-amino, 10-phenyl Reaction of thiourea with intermediate cyano compound Thione group improves metal-binding capacity, potentially boosting antimicrobial activity.
Bis-pyridopyrimidine (4g) 8-thioxo, 1,4-phenylene linker Condensation of two pyrimidoquinoline units Extended conjugation and thioxo groups may alter redox properties; larger size affects pharmacokinetics.
(5~{S})-1-ethyl-5-(4-methylphenyl)-furo[3,4]pyrido[3,5-b]pyrimidine-2,4,6-trione Fused furan ring, 1-ethyl Unspecified synthesis Furan ring introduces rigidity and oxygen heteroatom, potentially altering bioavailability and target selectivity.

Key Structural and Functional Insights

Substituent Effects :

  • Electron-Donating Groups (e.g., methyl) : Enhance lipophilicity and membrane permeability but may reduce binding specificity .
  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, improving reactivity in nucleophilic substitution or enzyme inhibition .
  • Heteroaromatic Groups (e.g., pyridin-3-yl) : Facilitate hydrogen bonding and π-stacking with biological targets, enhancing potency .

Synthetic Efficiency: Multicomponent reactions (MCRs) dominate synthesis, offering atom economy and scalability. Catalysts like H₃PW₁₂O₄₀ and TrCl reduce reaction times (<6 h) and improve yields (>85%) . Microwave-assisted synthesis (e.g., in ) further accelerates reactions but requires specialized equipment .

Biological Implications :

  • Thione derivatives (e.g., 9a) exhibit enhanced metal-binding capacity, correlating with antimicrobial activity .
  • Bulky substituents (e.g., 4-chlorobenzyloxy in 2i) may hinder diffusion through cell membranes despite improving target affinity .

Biological Activity

1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione (CAS No. 848178-90-5) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyDetail
Molecular Formula C₁₈H₁₈N₄O₄
Molecular Weight 342.36 g/mol
IUPAC Name This compound
CAS Number 848178-90-5

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. In vitro studies have shown that 1,3,8,8-Tetramethyl-5-pyridin-3-yl derivatives demonstrate effectiveness against various strains of bacteria and fungi. For example:

  • Antibacterial Activity : The compound has shown inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer potential. Studies have demonstrated that 1,3,8,8-Tetramethyl-5-pyridin-3-yl compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds have been observed to cause G2/M phase arrest in cancer cell lines.
  • Caspase Activation : Induction of caspase-dependent pathways leading to programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMCs). This suggests a potential role in managing inflammatory diseases .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of quinoline derivatives. The compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and modulating neuroinflammatory pathways .

The biological activities of 1,3,8,8-Tetramethyl-5-pyridin-3-yl compounds can be attributed to several mechanisms:

  • DNA Interaction : The compound can intercalate into DNA strands leading to disruption in replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Cytokine Modulation : By affecting cytokine levels, the compound can influence immune responses and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives reported that the tested compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In a series of experiments involving human cancer cell lines (e.g., breast cancer MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptotic markers .

Study 3: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of quinoline derivatives on rheumatoid arthritis patients, significant reductions in inflammatory markers were observed following treatment with the compound over a period of eight weeks .

Q & A

Q. What are the standard synthetic protocols for preparing 1,3,8,8-tetramethyl-5-pyridin-3-yl-pyrimido[4,5-b]quinoline-2,4,6-trione?

The compound is typically synthesized via a multicomponent reaction involving aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under reflux conditions. Trityl chloride (TrCl) is used as a carbocationic catalyst in chloroform, with reaction completion monitored by TLC. Purification involves recrystallization from aqueous ethanol (70%) . Alternative routes employ hydrazonoyl halides or nitrile imines for functionalized derivatives, emphasizing regioselectivity .

Q. How is the purity and structural integrity of the compound validated after synthesis?

Characterization relies on spectral

  • IR spectroscopy identifies carbonyl (1705–1665 cm⁻¹) and NH stretches (3250 cm⁻¹) .
  • ¹H/¹³C NMR confirms methyl groups (δ ~3.2–3.5 ppm for N-CH₃) and aromatic protons .
  • Mass spectrometry and elemental analysis verify molecular weight and composition (e.g., C 64.14%, N 11.81% for chloro-phenyl derivatives) .

Q. What purification techniques are recommended for isolating the target compound?

Recrystallization from aqueous ethanol (70%) is standard . For complex mixtures, column chromatography with solvents like ethyl acetate/hexane or DCM/methanol is employed, especially for derivatives with bulky substituents .

Q. How can reaction progress be monitored during synthesis?

Thin-layer chromatography (TLC) using silica gel plates and UV visualization is standard. Solvent systems like chloroform/methanol (9:1) or ethyl acetate/hexane (3:7) are effective .

Advanced Research Questions

Q. What strategies optimize reaction efficiency for pyrimido[4,5-b]quinoline derivatives?

  • Microwave-assisted synthesis reduces reaction times to 5–9 minutes with yields of 70–81%, leveraging controlled dielectric heating for rapid cyclization .
  • Metal-free conditions using acid-based deep eutectic solvents improve sustainability while maintaining regioselectivity in multicomponent reactions .

Q. How do computational studies resolve structural discrepancies in isomer formation?

Density functional theory (DFT) and NMR simulations compare linear vs. angular isomers of benzo[g]-fused derivatives. Computational models predict thermodynamic stability (ΔG ~2–3 kcal/mol favoring linear isomers), validated experimentally via X-ray crystallography .

Q. What methodologies enable functionalization of the core structure for enhanced bioactivity?

  • Substituent introduction : Chloro or methoxy groups at the 5-phenyl position improve antimicrobial activity. For example, 5-(4-chlorophenyl) derivatives show MIC values of 8–16 µg/mL against S. aureus .
  • 1,2,3-Triazole moieties : Click chemistry with propargyl bromide introduces triazole rings, enhancing solubility and binding affinity .

Q. How can green chemistry principles be applied to synthesize this compound?

  • Sonication with Fe(DS)₃ (a Lewis acid-surfactant catalyst) reduces energy input and reaction time (30–45 minutes) while achieving yields >85% .
  • Aqueous ethanol recrystallization minimizes toxic solvent use .

Q. What experimental designs address contradictions in reported reaction yields?

Comparative studies under varying conditions (e.g., reflux vs. microwave) identify critical parameters:

  • Catalyst loading (10 mol% TrCl optimal for reflux ).
  • Solvent polarity (chloroform vs. DMF) influences cyclization rates .

Q. How are structure-activity relationships (SAR) evaluated for pyrimidoquinoline derivatives?

  • Thio-substitution : Replacing carbonyl with thione groups (e.g., 2-thioxo derivatives) alters electronic properties, enhancing interaction with bacterial DNA gyrase .
  • Pyridine vs. phenyl : Pyridin-3-yl at position 5 improves π-stacking in enzyme binding pockets compared to simpler aryl groups .

Q. What theoretical frameworks guide mechanistic studies of multicomponent reactions?

Reactions are analyzed through:

  • Hammett plots to assess electronic effects of substituents on rate constants.
  • Frontier molecular orbital (FMO) theory to predict regioselectivity in cycloadditions .

Methodological Considerations for Data Analysis

Q. How are spectral data inconsistencies resolved for structurally similar analogs?

Overlapping signals in NMR (e.g., CH₂ groups at δ 2.4–2.5 ppm) are deconvoluted using 2D techniques (HSQC, HMBC) . High-resolution mass spectrometry (HRMS) differentiates isomers with identical nominal masses .

Q. What statistical tools are used to validate biological assay results?

  • Dose-response curves (IC₅₀/EC₅₀ calculations) with non-linear regression models.
  • ANOVA for comparing antimicrobial zones of inhibition across derivatives .

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